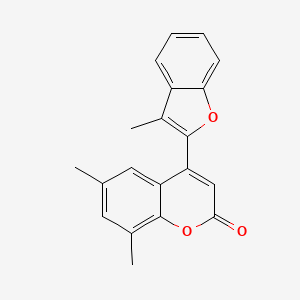

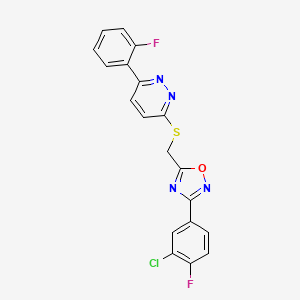

6,8-Dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

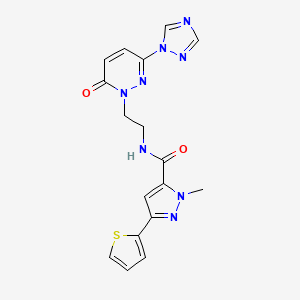

6,8-Dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one is a compound that falls within the category of benzo[c]chromen-6-ones. These compounds are of significant interest due to their potential biological activities. The compound is characterized by a chromen-2-one core structure with various substituents that may affect its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of benzo[c]chromen-6-one derivatives, which are structurally related to this compound, has been achieved through a one-pot synthetic method. This method involves a domino reaction sequence promoted by Cs2CO3, which includes Michael addition, intramolecular aldol reaction, oxidative aromatization, and lactonization. This efficient synthesis provides a rapid route to produce a variety of benzo[c]chromen-6-one molecules with different substituents on the benzene rings .

Molecular Structure Analysis

The molecular structure of benzo[c]chromen-6-ones is characterized by a fused benzene and chromen-6-one ring system. The presence of substituents on the benzene ring can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The synthetic method mentioned above allows for the introduction of various substituents onto the benzo[c]chromen-6-one core. This versatility in chemical reactions enables the exploration of a wide range of derivatives, which can be further transformed into more complex structures such as highly functionalized novel terphenyls . Additionally, aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates can be cyclized under microwave irradiation in the presence of K2CO3 to yield benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating the reactivity of these compounds under different conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, benzo[c]chromen-6-ones, in general, are expected to exhibit properties influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups, as well as the degree of saturation within the ring system, can affect properties such as solubility, melting point, and stability. The synthesis methods described suggest that these compounds can be obtained in moderate to good yields, indicating a reasonable level of stability under the reaction conditions .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Access and Analogs

Research has demonstrated various synthetic methods and pathways to access chromen-2-one analogs and derivatives, which are significant due to their structural similarity to biologically active molecules. For instance, studies have explored the synthesis of methyl-substituted chromanol analogs, which are structurally related to vitamin K, showcasing methodologies that might be applicable to the synthesis of 6,8-Dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one derivatives (Maruyama, Tobimatsu, & Naruta, 1979). Additionally, the development of furo[3,2-f]chromene analogs as antimycobacterial agents indicates the compound's potential as a scaffold for bioactive molecules (Alvey et al., 2008).

Photophysical and Material Applications

Certain chromen-2-one derivatives exhibit fluorescence properties, suggesting their potential use in material science, particularly in the development of fluorescent materials. A study on the cascade lactonization/benzannulation of propargylamines for assembling hydroxylated/arene-functionalized benzo[c]chromen-6-ones highlights this application, revealing the structural diversity and functional group tolerance of these compounds, as well as their fluorescence properties (Duan et al., 2021).

Biological Activities

Antimycobacterial Activity

The synthesis and biological evaluation of furo[3,2-f]chromene derivatives have shown promising results against mycobacterial growth, including Mycobacterium tuberculosis, suggesting potential antimycobacterial applications (Alvey et al., 2008).

Chemical Reactivity and Interactions

Fluorescence Quenching

The study of fluorescence quenching by aniline in binary solvent mixtures of a coumarin derivative highlights the compound's chemical reactivity and interaction capabilities, which could be relevant to understanding the photophysical properties of this compound derivatives (Evale & Hanagodimath, 2009).

Mechanism of Action

Target of Action

Compounds containing benzofuran rings have been studied for their various biological activities . They have shown potential in interacting with several biological targets, exhibiting activities such as antimicrobial and anticancer .

Mode of Action

It’s known that benzofuran derivatives can exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .

Result of Action

Benzofuran derivatives have shown various biological activities, including antimicrobial and anticancer effects.

Biochemical Analysis

Biochemical Properties

It is known that benzofuran derivatives exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Cellular Effects

Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives have been demonstrated to be potent topoisomerase I inhibitors, sigma receptors, Pim-1 inhibitors, farnesyl transferase inhibitors, histamine H3 receptors, and carbonic anhydrase inhibitors . These interactions suggest that 6,8-Dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one may exert its effects at the molecular level through similar mechanisms.

properties

IUPAC Name |

6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c1-11-8-12(2)19-15(9-11)16(10-18(21)23-19)20-13(3)14-6-4-5-7-17(14)22-20/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHHXSAHNBMTCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)

![3,4-Dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid 1,1-dioxide](/img/structure/B2517567.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2517569.png)

![1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2517573.png)

![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2517576.png)

![(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2517578.png)